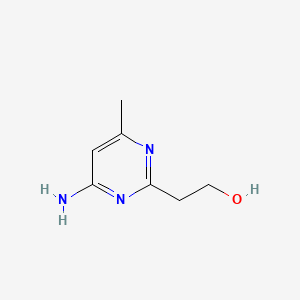
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a chemical compound with the molecular formula C7H11N3O It belongs to the class of aminopyrimidines, which are known for their diverse biological activities
科学的研究の応用
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases caused by protozoa, such as malaria and sleeping sickness.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
Target of Action
It is known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is known that 2-aminopyrimidines can act as nucleophiles, attacking aldehyde carbon . This suggests that 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the antitrypanosomal and antiplasmodial activities of 2-aminopyrimidine derivatives , it can be inferred that the compound may interfere with the life cycle of the targeted organisms, disrupting their growth and proliferation.
Result of Action
Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may lead to the death of the targeted organisms, thereby alleviating the symptoms of the diseases they cause.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol typically involves the reaction of 4-amino-6-methylpyrimidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 4-amino-6-methylpyrimidine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-6-methylpyrimidin-2-yl)acetaldehyde or 2-(4-Amino-6-methylpyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(4-Amino-6-methylpyrimidin-2-yl)ethylamine.
Substitution: Formation of 2-(4-Amino-6-methylpyrimidin-2-yl)ethyl halides or ethers.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyrimidine: Lacks the ethanol group but shares the aminopyrimidine core.
2-(4-Amino-6-methylpyrimidin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-(4-Amino-6-methylpyrimidin-2-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
Uniqueness
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(8)10-7(9-5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXASNLLLBIAPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

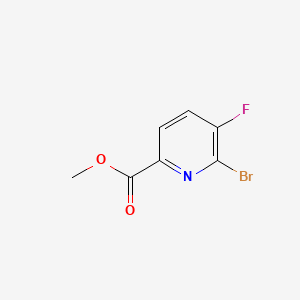
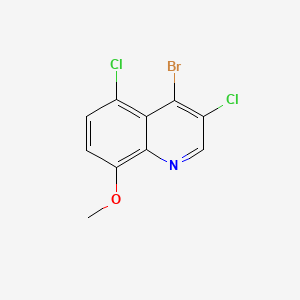

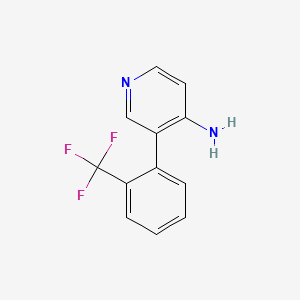
![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)


![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
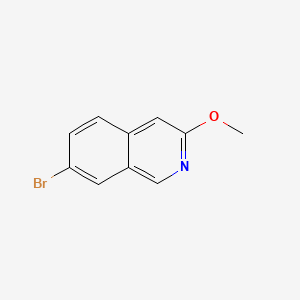
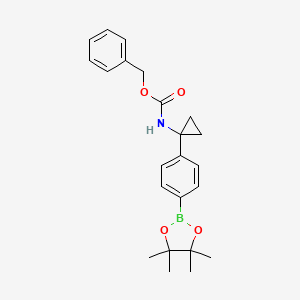
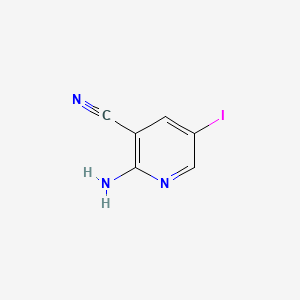

![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)
